{3-[(4-bromobenzyl)oxy]phenyl}methanol
Description
{3-[(4-Bromobenzyl)oxy]phenyl}methanol is a brominated aromatic alcohol characterized by a benzyloxy group substituted at the para-position with bromine, attached to a phenyl ring meta-substituted with a hydroxymethyl (-CH₂OH) group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in similar compounds .
Properties
IUPAC Name |
[3-[(4-bromophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOZMIINRXBPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-bromobenzyl)oxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {3-[(4-Bromobenzyl)oxy]phenyl}methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or ether derivatives.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
{3-[(4-Bromobenzyl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {3-[(4-bromobenzyl)oxy]phenyl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares {3-[(4-bromobenzyl)oxy]phenyl}methanol with analogs differing in substituents, halogenation, or appended functional groups:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|---|
| This compound | -CH₂OH at meta, Br at benzyl para | C₁₄H₁₃BrO₂ | ~293.16 | Hypothesized COX-2 inhibition potential | [3, 10] |
| {3-[(2-Chlorobenzyl)oxy]phenyl}methanol | Cl instead of Br at benzyl ortho | C₁₄H₁₃ClO₂ | 248.7 | Higher lipophilicity (Cl vs. Br) | [11] |
| (3-Bromo-4-methoxyphenyl)methanol | -OCH₃ at para, Br at meta | C₈H₈BrO₂ | 217.06 | Altered electronic profile | [17] |
| [2-(4-Bromophenyl)-4-methyloxazol-5-yl]methanol | Oxazole ring incorporation | C₁₁H₁₀BrNO₂ | 276.11 | Enhanced rigidity; possible BBB penetration | [14] |
| 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanol | Imidazole-ethanol hybrid | C₁₈H₁₇BrN₂O₂ | 373.25 | Improved H-bonding; bioactivity in HO-1 modulation | [7] |
Key Observations :
- Functional Group Impact : The hydroxymethyl group (-CH₂OH) improves water solubility, whereas methoxy (-OCH₃) or oxazole rings alter metabolic stability .
- Hybrid Structures : Imidazole or glycinate hybrids (e.g., ) introduce hydrogen-bonding sites, critical for selective COX-2 inhibition (IC₅₀ = 6 µM in related compounds) .
COX-2 Inhibition :
- The ethyl acryloyl-glycinate hybrid () derived from {3-[(4-bromobenzyl)oxy]phenyl}acrylic acid exhibits COX-2 selectivity (IC₅₀ = 6 µM), attributed to the bromobenzyloxy group’s steric and electronic effects .
- In contrast, the unmodified acrylic acid precursor lacks COX-2 activity, underscoring the necessity of structural hybridization .
Drug-Likeness (Lipinski’s Rules) :
- Most analogs comply with Lipinski’s criteria: Molecular weight <500 g/mol (e.g., 293.16 for target compound). LogP <5 (predicted for brominated analogs). Hydrogen bond donors/acceptors ≤5/10 .
Pharmacokinetic Considerations
- Metabolism : Bromine may slow oxidative metabolism compared to chlorine or methoxy groups, extending half-life .
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